N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide
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Overview
Description
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene moiety and an alkyne functional group
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic effectiveness .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.
Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, where the benzothiophene derivative is reacted with an appropriate alkyne, such as but-2-yn-1-ol, in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The final step involves the amidation of the alkyne-substituted benzothiophene with an amine, such as ®-1-phenylethylamine, under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups replacing the amide group.
Scientific Research Applications
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide: shares structural similarities with other benzothiophene derivatives and alkyne-containing compounds.
This compound: can be compared to compounds such as 2-phenylbenzothiophene and 2-ethynylbenzothiophene.
Uniqueness
- The presence of both the benzothiophene moiety and the alkyne functional group in this compound makes it unique compared to other similar compounds.
- Its specific stereochemistry (1R configuration) adds to its distinctiveness, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-4-7-14(17)16-11(3)15-10(2)12-8-5-6-9-13(12)18-15/h5-6,8-9,11H,1-3H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPWWNIEJFPAW-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=C(C2=CC=CC=C2S1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H](C)C1=C(C2=CC=CC=C2S1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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